Scutifoliamide B

Description

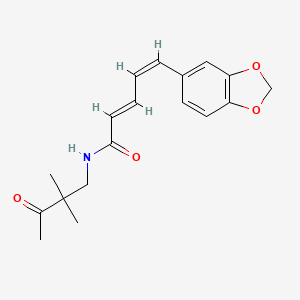

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2E,4Z)-5-(1,3-benzodioxol-5-yl)-N-(2,2-dimethyl-3-oxobutyl)penta-2,4-dienamide |

InChI |

InChI=1S/C18H21NO4/c1-13(20)18(2,3)11-19-17(21)7-5-4-6-14-8-9-15-16(10-14)23-12-22-15/h4-10H,11-12H2,1-3H3,(H,19,21)/b6-4-,7-5+ |

InChI Key |

ZTYFYHPELCCIEN-XGXWUAJZSA-N |

Isomeric SMILES |

CC(=O)C(C)(C)CNC(=O)/C=C/C=C\C1=CC2=C(C=C1)OCO2 |

Canonical SMILES |

CC(=O)C(C)(C)CNC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

Synonyms |

scutifoliamide B |

Origin of Product |

United States |

Isolation and Natural Occurrence

Botanical Sources

The primary botanical source of Scutifoliamide B is Piper scutifolium. nih.govacs.org Research focused on identifying antifungal compounds from this plant species led to the successful isolation and identification of this compound. It is found within the leaves of the plant. nih.govacs.org Alongside this compound, a related new compound named Scutifoliamide A was also isolated from P. scutifolium, in addition to several other known compounds. nih.gov

Table 1: Compounds Isolated from Piper scutifolium

| Compound Name | Compound Class |

|---|---|

| Scutifoliamide A | Isobutyl Amide |

| This compound | Isobutyl Amide |

| Piperolactam C | Aristolactam |

| Piperovatine | Amide |

| Piperlonguminine (B1678439) | Amide |

| Corcovadine | Amide |

| Isopiperlonguminine | Amide |

This table lists compounds that have been co-isolated from Piper scutifolium along with this compound. nih.govacs.org

The genus Piper is rich in amide constituents, and while Piper scutifolium is the direct source of this compound, other species within the genus are known to produce a variety of structurally related amides and other bioactive compounds. researchgate.netresearchgate.netnih.gov For instance, studies on Piper hoffmannseggianum have yielded other novel isobutyl amides, hoffmannseggiamide A and hoffmannseggiamide B. nih.govacs.org Similarly, Piper corcovadensis has been shown to contain amides like piperovatine and corcovadine, which are also found in P. scutifolium. usp.br The extensive phytochemical diversity within the Piper genus suggests a common biosynthetic pathway for these types of compounds. nih.govmdpi.commdpi.com

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound from the plant matrix involves solvent extraction. The documented method for obtaining this compound utilizes a dichloromethane (B109758) extract from the dried and powdered leaves of Piper scutifolium. nih.govacs.org

The general procedure for extracting amides from Piper species often involves the following steps:

Preparation of Plant Material : The leaves of P. scutifolium are collected, dried, and ground into a fine powder to increase the surface area for solvent penetration.

Solvent Extraction : The powdered leaf material is subjected to extraction with a solvent of intermediate polarity, such as dichloromethane. This process is designed to efficiently solubilize amides and other lipophilic to moderately polar compounds while minimizing the extraction of highly polar substances like sugars and proteins. Techniques like Soxhlet extraction or maceration are commonly employed for this purpose. kefri.org

Concentration : After the extraction period, the solvent, now containing the dissolved phytochemicals, is separated from the plant residue. The resulting solution is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude dichloromethane extract. nih.govmdpi.com This crude extract contains a complex mixture of compounds, including this compound, and requires further purification.

Chromatographic Separation Techniques for Compound Isolation

Following the initial extraction, the crude extract is subjected to chromatographic fractionation to separate the individual compounds. nih.govacs.org Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

For the isolation of this compound, the process typically involves several stages of chromatography: nih.govusp.br

Column Chromatography (CC) : The crude dichloromethane extract is often first separated into simpler fractions using column chromatography with a stationary phase like silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is passed through the column to elute different fractions based on the polarity of the compounds.

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation achieved in column chromatography. nih.govepa.gov It helps in identifying which fractions contain the compounds of interest by comparing their retardation factors (Rf) to known standards or by using specific visualizing agents.

Further Purification : Fractions containing this compound, as identified by TLC, may be combined and subjected to further rounds of column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve a high degree of purity.

The final isolated compound's structure is then confirmed through spectroscopic data analysis. nih.govacs.org

Table 2: Summary of Isolation Techniques

| Technique | Purpose | Details |

|---|---|---|

| Solvent Extraction | To create a crude extract from the plant material. | Uses dichloromethane as the solvent on powdered leaves of P. scutifolium. |

| Column Chromatography | To separate the crude extract into simpler fractions. | Typically uses silica gel as the stationary phase and a solvent gradient as the mobile phase. |

| Thin-Layer Chromatography (TLC) | To monitor the separation process and identify fractions of interest. | Allows for rapid analysis of fractions from column chromatography. |

| Spectroscopic Analysis | To confirm the chemical structure of the isolated compound. | Involves techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry. |

Chemical Synthesis

Total Synthesis Strategies

The total synthesis of Scutifoliamide B has been achieved through a convergent approach, where key fragments of the molecule are synthesized separately and then joined together. This strategy allows for flexibility and efficiency in constructing the target molecule. A key aspect of this synthesis is the stereodivergent construction of the diene portion of the molecule, enabling the selective formation of the required (E,Z)-isomer.

Stereodivergent Approaches for Diene Moiety Construction

A significant challenge in the synthesis of this compound is the stereocontrolled formation of the (2E,4Z)-conjugated diene system. Researchers have developed a stereodivergent strategy that allows for the selective synthesis of both the (2E,4E) and (2E,4Z) isomers from a common precursor. researchgate.netrsc.org This approach is crucial as it provides access to the specific geometric isomer found in the natural product. The control over the geometry of the bromodiene motive is influenced by the choice of solvent during the oxidation step. researchgate.netrsc.org

Pyridinium (B92312) Anionic Ring-Opening Reactions

A cornerstone of the synthetic route to this compound is the application of a pyridinium anionic ring-opening reaction. researchgate.netrsc.org This reaction transforms a quaternized pyridine (B92270) into a key intermediate, a conjugated bromodienal. This method is a powerful tool for the construction of the diene framework of the molecule. The Zincke reaction, a well-established method for the ring opening of pyridinium salts to form Zincke aldehydes, serves as an inspiration for this synthetic strategy. researchgate.net

Key Synthetic Steps and Methodologies

The successful synthesis of this compound relies on several key chemical transformations and methodologies that ensure high efficiency and stereochemical control.

Access to Isomerically Pure Conjugated Bromodiene Esters

The stereodivergent strategy culminates in the formation of isomerically pure conjugated bromodiene esters. researchgate.netrsc.org Through differential crystallization, the desired (2E,4Z)-bromodiene ester can be separated from its (2E,4E)-isomer. researchgate.netrsc.org The choice of solvent during the oxidation of the intermediate bromodienal plays a critical role in the isomeric ratio of the resulting esters. For instance, oxidation in isopropanol (B130326) exclusively yields the desired (2E,4Z)-bromodiene ester. researchgate.net

Stereoretentive Suzuki Cross-Coupling

The final carbon-carbon bond formation to complete the backbone of this compound is achieved through a stereoretentive Suzuki cross-coupling reaction. researchgate.net This powerful palladium-catalyzed reaction joins the (2E,4Z)-bromodiene ester with a suitable organoboron partner, constructing the full carbon skeleton of the natural product while preserving the geometry of the double bonds. The synthesis is then completed by a direct amidation of the resulting ester to form the final isobutyl amide. researchgate.net

Control of Geometrical Integrity and Stereoselectivity in Synthesis

The control of geometrical integrity and stereoselectivity is a paramount challenge in the total synthesis of this compound, which is characterized by its (2E,4Z)-configured diene amide structure. Research has demonstrated that the stereochemical outcome of the synthesis can be effectively governed by the choice of solvent during a key oxidation step, which precedes the final amidation. researchgate.net

A stereodivergent strategy has been developed to access the diene motif present in this compound. This approach allows for the selective formation of either the (2E,4E) or the (2E,4Z) isomer. The geometrical integrity of the bromodiene motive, a critical intermediate, is controlled by the solvent used during its formation. researchgate.net

For instance, the oxidation of the (2E,4Z)-bromodienal intermediate in methanol (B129727) results in a mixture of both the (2E,4E) and (2E,4Z) bromodiene esters. In contrast, conducting the same oxidation in isopropanol leads to the exclusive formation of the desired (2E,4Z)-bromodiene ester, which is the direct precursor for the synthesis of this compound. researchgate.net This solvent-dependent control is a critical factor in achieving the desired stereochemistry of the final natural product.

The following table summarizes the influence of the solvent on the stereochemical outcome of the bromodiene ester formation.

| Precursor | Solvent | Product(s) | Stereochemical Outcome |

| (2E,4Z)-bromodienal | Methanol | (2E,4E)-bromodiene ester and (2E,4Z)-bromodiene ester | Mixture of isomers |

| (2E,4Z)-bromodienal | Isopropanol | (2E,4Z)-bromodiene ester | Selective formation of the (2E,4Z) isomer |

This level of control ensures that the subsequent stereoretentive Suzuki cross-coupling and direct amidation steps proceed with the correctly configured precursor, ultimately yielding this compound with its natural geometrical integrity intact. researchgate.net

Structural Elucidation Methodologies

Spectroscopic Techniques for Structure Determination

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of specific frequencies of infrared radiation by a molecule, which corresponds to the vibrational energies of its chemical bonds. In the structural elucidation of this compound, IR spectroscopy would provide crucial evidence for the presence of key functional groups characteristic of its proposed amide structure.

The IR spectrum of this compound is expected to display distinct absorption bands that confirm its identity as a secondary amide. A key feature would be the absorption corresponding to the N-H stretching vibration of the secondary amide group, typically observed as a single sharp peak. Another prominent signal is the C=O stretching vibration, known as the Amide I band, which is characteristic of the carbonyl group within the amide linkage. Furthermore, the N-H bending vibration, or Amide II band, provides additional confirmation of the amide functional group. Other significant absorptions would include those from C-H stretching of both sp² (alkenyl) and sp³ (alkyl) carbons and C=C stretching from the unsaturated portions of the molecule.

The following table summarizes the principal IR absorption bands anticipated for the structural confirmation of this compound.

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Medium-Strong |

| 3100-3000 | C-H Stretch | Alkene (sp²) | Medium |

| 3000-2840 | C-H Stretch | Alkane (sp³) | Medium |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1620 | C=C Stretch | Alkene | Medium-Weak |

| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium-Strong |

This table is interactive. Users can sort the columns to analyze the data.

Comparative Spectroscopic Analysis with Related Natural Products

A critical step in the structural elucidation of a new natural product is the detailed comparison of its spectroscopic data with those of known, structurally related compounds. acs.org This comparative approach is essential for verifying the proposed structure, identifying subtle structural differences, and establishing the novelty of the isolated molecule. core.ac.uk For this compound, which was isolated from the leaves of Piper scutifolium, this analysis involves comparing its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and IR data with those of co-occurring metabolites and other known amides from the Piper genus. researchgate.netresearchgate.net

Chromatographic separation of the extract from P. scutifolium yielded this compound alongside a new compound, Scutifoliamide A, and several known amides. researchgate.net These known compounds include piperovatine, piperlonguminine (B1678439), corcovadine, isopiperlonguminine, and isocorcovadine. researchgate.netresearchgate.net The structures of these known metabolites were confirmed by comparing their spectroscopic data with values reported in the scientific literature. acs.orgresearchgate.net

This library of related compounds serves as a crucial reference. For example, the signals in the ¹H and ¹³C NMR spectra of this compound corresponding to the isobutylamide moiety could be directly compared to the well-documented signals for this group in compounds like piperlonguminine and piperovatine. Any significant deviations in chemical shifts or coupling constants would suggest differences in the surrounding chemical environment or stereochemistry. Similarly, comparison with Scutifoliamide A, its closest structural analog from the same source, would highlight the specific structural feature that differentiates the two molecules. This meticulous comparison ensures the accurate assignment of all spectroscopic signals and provides confidence in the final proposed structure of this compound. core.ac.ukresearchgate.net

Biosynthetic Pathways

Proposed General Biosynthesis of Piper Amides in Piperaceae

The biosynthesis of piper amides, such as the well-studied piperine (B192125), is a convergent process, merging products from two primary metabolic routes: the shikimic acid pathway and amino acid metabolism. scielo.brunesp.br This mixed biosynthetic origin is considered the foundational model for many amides found in the Piperaceae family. scielo.br

The acyl, or acidic, portion of most piper amides originates from the phenylpropanoid pathway. mdpi.com This process begins with the condensation of phosphoenolpyruvic acid (PEP) and D-erythrose-4-phosphate, which are products of carbohydrate metabolism. semanticscholar.org Through a series of enzymatic steps, this leads to the formation of shikimic acid. semanticscholar.org The shikimic acid pathway ultimately produces the amino acid L-phenylalanine, which serves as the entry point to the general phenylpropanoid pathway. scielo.brsemanticscholar.org Phenylalanine is converted to cinnamic acid, which is then elongated, often by a Claisen-type reaction with acetyl-CoA or malonyl-CoA, to form the extended carbon side chain characteristic of piper amides. semanticscholar.org For piperine, this process leads to the formation of piperoyl-CoA. semanticscholar.orgresearchgate.net

The amine moiety of these amides is derived from amino acids. mdpi.com In the case of piperine, the piperidine (B6355638) ring is synthesized from the amino acid L-lysine. semanticscholar.orgnih.gov L-lysine undergoes decarboxylation, catalyzed by a lysine (B10760008) decarboxylase, to yield cadaverine (B124047). nih.gov A copper amine oxidase then catalyzes the oxidative deamination of cadaverine to an amino aldehyde, which spontaneously cyclizes to form Δ1-piperideine. semanticscholar.orgnih.gov This imine is subsequently reduced to piperidine. semanticscholar.org

The final step in the biosynthesis is the condensation of the activated acyl unit (e.g., piperoyl-CoA) with the amine (e.g., piperidine), a reaction catalyzed by an amide synthase, such as piperine synthase, which is a type of BAHD-acyltransferase. biorxiv.orgnih.gov

Enzymatic Mechanisms and Precursors Involved in Alkamides Formation

Scutifoliamide B is classified as an alkamide, specifically an N-isobutylamide. The biosynthesis of alkamides follows the general principle of amide formation but with different precursors and enzymatic machinery compared to piperidine amides like piperine.

The formation of the acyl chain in alkamides is thought to arise from fatty acid or polyketide biosynthesis pathways. nih.gov These pathways utilize acetate (B1210297) as a starting precursor to build the carbon chain. nih.gov The diverse structures of these acyl chains, featuring varying lengths and degrees of unsaturation, are generated by enzymes such as fatty acid synthases (FAS), elongases, and desaturases. nih.gov

The defining feature of many alkamides, including this compound, is the amine moiety. The isobutylamine (B53898) portion of this compound is derived from the amino acid L-valine. mdpi.comnih.gov Other common amino acid precursors for alkamide amine groups include phenylalanine for phenylethylamine and ornithine for the pyrrolidine (B122466) ring. mdpi.com The conversion of the amino acid to the corresponding amine is a critical step, typically carried out by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylase. mdpi.comnih.gov

Once the acyl chain is synthesized and activated, usually as a coenzyme A (CoA) thioester by a CoA ligase, it is condensed with the amine. scielo.brnih.gov This final amide bond formation is catalyzed by an amide synthase. researchgate.net

Table 1: Key Enzymes and Precursors in Alkamide Biosynthesis

| Enzyme Class | Precursor(s) | Function | Reference(s) |

| Amino Acid Decarboxylase | L-Valine, L-Phenylalanine, L-Lysine | Converts amino acid to the corresponding amine (e.g., isobutylamine from valine). | mdpi.comnih.govnih.gov |

| Fatty Acid Synthase (FAS) / Polyketide Synthase (PKS) | Acetate, Malonyl-CoA | Synthesizes the aliphatic acyl chain. | nih.gov |

| CoA Ligase | Fatty acid/Carboxylic acid, Coenzyme A | Activates the acyl chain by forming a CoA thioester. | scielo.brnih.gov |

| Amide Synthase (e.g., BAHD-acyltransferase) | Acyl-CoA, Amine | Catalyzes the final condensation to form the amide bond. | biorxiv.orgnih.gov |

| Cytochrome P450 Oxidoreductase | Phenylpropanoid-derived acid | Can create specific features on the acyl chain, such as the methylenedioxy bridge in piperic acid. | mdpi.comnih.gov |

Relationship to Other Piper Metabolites Biosynthesis

The biosynthetic pathway of this compound is intricately linked to the broader metabolic network of the Piper genus. The versatility of the enzymatic machinery allows for the production of a wide array of amides and other secondary metabolites from a common pool of precursors.

The core difference between the biosynthesis of this compound and piperine lies in the choice of amino acid for the amine moiety (valine vs. lysine) and the pathway for the acyl chain's construction. mdpi.comnih.gov While piperine utilizes a phenylpropanoid-derived acyl chain, the unsaturated aliphatic chain of this compound suggests a fatty acid or polyketide origin. semanticscholar.orgnih.gov However, they share the fundamental enzymatic steps of amino acid decarboxylation, acyl chain activation via CoA ligases, and the final condensation by an amide synthase. scielo.brnih.govnih.gov

This concept of a shared metabolic grid is evident in the co-occurrence of various amides within a single plant species. For instance, Piper scutifolium produces not only this compound but also piperlonguminine (B1678439) (a piperidine amide) and piperolactam C. acs.org This indicates that the plant possesses the enzymatic toolkit to produce different amine precursors (isobutylamine and piperidine) and to couple them with various acyl chains. The phenylpropanoid pathway, which provides the precursor for piperine's acyl chain, also serves as a branching point for the synthesis of other metabolites like lignans (B1203133) and flavonoids, which are also found in Piperaceae species. semanticscholar.orgresearchgate.net

Therefore, the biosynthesis of this compound is not an isolated pathway but part of a complex and interconnected metabolic network responsible for the chemical diversity of the Piper genus. The specificity of the synthases and ligases for different acyl chains and amines is likely a key determinant of the final profile of amides produced by a particular species. nih.govresearchgate.net

Biological Activity and Mechanistic Investigations

Antifungal and Antimicrobial Activities

Studies have confirmed the fungistatic properties of Scutifoliamide B against specific plant-pathogenic fungi. acs.orgresearchgate.netnih.gov While its activity against human pathogens like Candida albicans is less directly characterized through experimental assays, computational studies suggest it holds potential as an inhibitor of key proteins in this organism. tandfonline.comnih.govresearchgate.net

This compound has demonstrated notable inhibitory activity against the fungi Cladosporium cladosporioides and Cladosporium sphaerospermum. acs.orgusp.brresearchgate.net These findings are primarily derived from bioautographic analyses, which detect the growth inhibition of fungal cultures on a solid medium. acs.org

While these assays confirmed efficacy against Cladosporium species, similar direct evidence for potent activity against Candida albicans is not extensively documented in experimental studies. usp.br However, the therapeutic potential of this compound against C. albicans has been explored through computational approaches, which have identified it as a promising ligand for crucial fungal protein targets. tandfonline.comnih.govresearchgate.net

The primary in vitro method used to establish the antifungal profile of this compound is bioautography. acs.org This technique provides semi-quantitative data by identifying the minimum amount of a substance required to produce a visible zone of growth inhibition. Research has shown that this compound inhibits fungal growth at microgram levels. researchgate.net

| Fungal Pathogen | Assay Method | Minimum Amount for Inhibition | Reference |

|---|---|---|---|

| Cladosporium cladosporioides | Bioautography | 5.0 µg | researchgate.net |

| Cladosporium sphaerospermum | Bioautography | 1.0 µg | researchgate.net |

Molecular Targeting and Ligand-Protein Interactions

To elucidate the mechanism of action of this compound, particularly against the pathogenic yeast Candida albicans, researchers have employed computational methods such as virtual screening and molecular dynamics (MD) simulations. tandfonline.comnih.govresearchgate.net These studies aim to identify specific protein targets within the fungus that could bind to this compound, thereby disrupting their function and inhibiting fungal growth.

Computational analyses have prioritized key proteins within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway of C. albicans as potential targets for this compound. tandfonline.comnih.govresearchgate.net This pathway is crucial for the fungus's ability to respond to environmental stress and is vital for its virulence. Two proteins, in particular, have been investigated: Mitogen-Activated Protein Kinase-1 (HOG1) and Cell Division Control Protein-42 (CDC42). tandfonline.comnih.gov

Virtual screening and molecular docking studies have identified HOG1 as a primary putative target for this compound. tandfonline.comnih.govresearchgate.net Subsequent molecular dynamics simulations predicted that the HOG1-Scutifoliamide-B complex exhibits significant stability. tandfonline.comnih.govresearchgate.net This stability suggests a strong and favorable binding interaction, positioning this compound as a potential inhibitor of HOG1's function, which is critical for the stress response and survival of C. albicans. tandfonline.comnih.gov

The Cell Division Control Protein-42 (CDC42) was also assessed as a potential molecular target in the same computational screening that analyzed HOG1. tandfonline.comnih.gov CDC42 is a key regulator of cellular polarity and morphogenesis, including the yeast-to-hyphae transition that is essential for the virulence of C. albicans. While CDC42 was a protein of interest, the computational results more strongly indicated a stable and specific interaction between this compound and HOG1. tandfonline.comnih.govresearchgate.net The same study identified a different natural compound, Cudraxanthone-S, as having a more stable binding complex with CDC42. tandfonline.comnih.gov

| Putative Target in C. albicans | Methodology | Key Finding | Reference |

|---|---|---|---|

| Mitogen-Activated Protein Kinase-1 (HOG1) | Computational Virtual Screening & Molecular Dynamics Simulation | Predicted to form a stable binding complex with this compound. | tandfonline.comnih.govresearchgate.net |

| Cell Division Control Protein-42 (CDC42) | Computational Virtual Screening & Molecular Dynamics Simulation | Investigated as a potential target; however, a more stable complex was predicted between HOG1 and this compound. | tandfonline.comnih.gov |

Computational Modeling and Virtual Screening Approaches

Computational techniques are pivotal in elucidating the therapeutic potential of natural compounds by predicting their interactions with biological targets. For this compound, a compound derived from Piper scutifolium, computational studies have been instrumental in identifying and validating its potential as an inhibitor of key proteins in pathogenic organisms tandfonline.comnih.gov. Through virtual screening of numerous natural molecules, this compound was identified as a lead compound with desirable drug-like and pharmacokinetic characteristics, warranting further investigation through more detailed simulation methods tandfonline.comnih.gov.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. This technique is crucial for understanding the binding affinity and interaction patterns between a ligand, such as this compound, and its protein target.

In a significant study targeting the fungal pathogen Candida albicans, researchers prioritized Mitogen-activated protein kinase-1 (HOG1) as a putative drug target due to its critical role in the pathogen's virulence tandfonline.comnih.gov. This compound was docked against a computationally modeled three-dimensional structure of HOG1. The results of these simulations demonstrated that this compound has a strong binding potential to this key enzyme within the MAPK signaling pathway tandfonline.comnih.gov. This binding suggests a potential inhibitory action, forming the basis for its observed antimicrobial properties tandfonline.comresearchgate.net.

The following table summarizes the key findings from the molecular docking simulations of this compound.

| Target Protein | Pathogen Organism | Simulation Outcome | Potential Effect |

| Mitogen-activated protein kinase-1 (HOG1) | Candida albicans | Predicted strong binding potential | Inhibition of the MAPK signaling pathway |

This table is generated based on data from computational virtual screening and molecular docking studies.

Following molecular docking, Molecular Dynamics (MD) simulations are employed to validate the stability of the predicted ligand-protein complex in a dynamic, solvated environment that mimics physiological conditions. This step is essential to confirm that the interactions observed in the static docking model are maintained over time.

The complex formed between this compound and the HOG1 protein from Candida albicans was subjected to MD simulations tandfonline.comnih.gov. The results of these simulations confirmed the stability of the HOG1-Scutifoliamide-B complex throughout the entire simulation period tandfonline.comnih.gov. This stability indicates a persistent and favorable interaction, reinforcing the hypothesis generated from docking studies that this compound can act as a potent and stable inhibitor of HOG1 tandfonline.com. The sustained interaction within the dynamic model provides strong computational validation for its potential therapeutic application against C. albicans tandfonline.comnih.gov.

Role within Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways of Pathogens

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for many cellular processes in eukaryotic pathogens, including stress response, morphogenesis, and virulence. Consequently, the components of these pathways are considered attractive targets for novel antimicrobial agents.

Computational studies have specifically implicated this compound as a modulator of the MAPK pathway in the pathogenic yeast Candida albicans tandfonline.comnih.gov. The HOG1 protein is a central kinase in the high-osmolarity glycerol (HOG) pathway, a specific MAPK cascade that allows the fungus to adapt to osmotic and other environmental stresses. By binding to and stabilizing a complex with HOG1, this compound is hypothesized to inhibit its function tandfonline.comnih.gov. Disruption of the HOG1-mediated stress response would compromise the pathogen's ability to survive within a host, thereby reducing its virulence and making it more susceptible to host immune responses. This targeted action on a key regulatory protein positions this compound as a promising candidate for drug discovery efforts aimed at developing new antifungal therapies tandfonline.comnih.gov.

Advanced Mechanistic Hypotheses and Cellular Pathways Affected

The primary mechanistic hypothesis for this compound, based on current computational evidence, is its role as a direct inhibitor of the HOG1 MAP kinase in Candida albicans tandfonline.comnih.gov. This interaction represents a targeted disruption of a critical cellular signaling pathway essential for the pathogen's survival and infectivity.

The cellular pathway most directly affected is the HOG signaling cascade. Inhibition of HOG1 kinase activity would lead to a cascade of downstream effects, including:

Impaired Stress Adaptation: The primary function of the HOG pathway is to manage osmotic and oxidative stress. Inhibition by this compound would render the fungal cells highly vulnerable to environmental changes, particularly the physiological conditions encountered within a human host.

Reduced Virulence: The ability to mount a successful stress response is intrinsically linked to the virulence of C. albicans. By compromising this pathway, this compound is expected to attenuate the pathogen's ability to cause infection.

Cellular Integrity Defects: Proper regulation of the HOG pathway is also linked to cell wall integrity and morphogenesis (the transition between yeast and hyphal forms), which is a key virulence factor for C. albicans.

This proposed mechanism aligns with broader experimental observations that have identified this compound as possessing antimicrobial properties researchgate.net. The computational findings provide a specific molecular target and a detailed mechanistic framework for these observed biological activities, suggesting that its antifungal effect is mediated through the targeted disruption of the MAPK/HOG signaling pathway.

Structure Activity Relationships Sar and Analogue Development

Comparative Analysis with Structurally Related Piper Amides

Scutifoliamide B belongs to the large family of piper amides, which are characterized by an amide functional group. Variations in the aromatic head, the linker chain, and the amine moiety lead to a diverse range of biological activities. Analysis of compounds structurally similar to this compound reveals critical insights into the features that govern their bioactivity.

Scutifoliamide A was co-isolated with this compound from the leaves of Piper scutifolium. nih.gov Both compounds share an isobutyl amide moiety and a diene system. However, they differ in the substitution pattern on the aromatic ring. Scutifoliamide A possesses a simple phenyl group, whereas this compound features a more complex aromatic system. Both compounds have demonstrated fungistatic activity against Cladosporium sphaerospermum and C. cladosporioides. nih.govphcogrev.com The antileishmanial activity of Scutifoliamide A has also been reported. thieme-connect.com This comparison suggests that while the core isobutyl amide structure confers a baseline of antifungal potential, modifications on the aromatic ring are well-tolerated and can modulate the spectrum of activity.

Isolated from the fruit of Piper chaba, Piperchabamide E is a stereoisomer of this compound. nih.govnih.gov The key structural difference lies in the geometry of the C4-C5 double bond: Piperchabamide E has a (2E,4E) configuration, while this compound has a (2E,4Z) configuration. researchgate.net This stereochemical variance has a significant impact on their reported biological activities. Piperchabamide E has been noted for its hepatoprotective effects. nih.govresearchgate.net The amide moiety and the length of the diene chain are considered important for this activity. nih.gov The successful stereodivergent synthesis of both Piperchabamide E and this compound has confirmed their structures and provides a platform for further exploring how this specific E/Z isomerism affects biological targets. researchgate.net

Hoffmannseggiamide A, an isobutyl amide isolated from Piper hoffmannseggianum, is another close structural relative. nih.gov Like this compound, it possesses antifungal properties. nih.gov The structural variations among Scutifoliamide A and B, and Hoffmannseggiamide A, primarily in their aromatic portions and linker chains, highlight the modular nature of piper amides. The consistent presence of the isobutyl amide group across these active antifungal compounds underscores its potential importance for this specific biological effect.

| Compound | Key Structural Features | Reported Biological Activity |

| This compound | Isobutyl amide, (2E,4Z)-diene, complex aromatic ring | Antifungal nih.govphcogrev.comresearchgate.net |

| Scutifoliamide A | Isobutyl amide, diene system, phenyl group | Antifungal, Antileishmanial nih.govthieme-connect.com |

| Piperchabamide E | Isobutyl amide, (2E,4E)-diene, benzodioxole ring | Hepatoprotective nih.govscielo.br |

| Hoffmannseggiamide A | Isobutyl amide, distinct aromatic moiety | Antifungal nih.gov |

| Isopiperlongumine | Isobutyl amide, distinct aromatic moiety | Antifungal researchgate.netd-nb.info |

Influence of Stereochemistry on Biological Activity

Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. For piper amides, the geometry of the double bonds in the aliphatic chain is a critical factor influencing bioactivity. benthamopen.com

The most direct comparison illustrating this principle is between this compound and Piperchabamide E. researchgate.net These molecules are geometric isomers, differing only in the configuration of the double bond at the C4 position. This compound is the (2E,4Z)-isomer, while Piperchabamide E is the (2E,4E)-isomer. researchgate.net This single stereochemical difference leads to distinct three-dimensional shapes, which in turn likely results in differential binding to biological targets, explaining their different reported primary activities (antifungal for this compound vs. hepatoprotective for Piperchabamide E). phcogrev.comnih.gov

Studies on other complex natural product amides have shown that even subtle changes in stereochemistry can lead to dramatic differences in biological effect, with some isomers being highly potent while others are significantly less active or inactive. rsc.org The ability to synthesize specific stereoisomers, as has been done for this compound, is therefore essential for deconvoluting the SAR and identifying the optimal geometry for a desired therapeutic effect. researchgate.net Amides can also act as chiral auxiliaries in synthesis, helping to control the stereochemical outcome of reactions. numberanalytics.com

Rational Design Principles for this compound Derivatives

Based on the comparative SAR analysis, several principles can be formulated for the rational design of novel this compound derivatives with potentially enhanced or new biological activities. The goal of such design is to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. collaborativedrug.comslideshare.net

Key principles for designing this compound derivatives include:

The Amide Moiety is Essential: The amide functional group is a consistent feature across biologically active piper amides and appears crucial for activity. nih.govcolab.ws This group likely participates in key hydrogen bonding interactions with target proteins. Therefore, this moiety should generally be retained.

Modification of the Amine Group: While this compound has an isobutyl group, other piper amides contain different amines (e.g., piperidine). mdpi.com Synthesizing analogues with different alkyl or cyclic amines could modulate activity, selectivity, and physical properties like solubility. For instance, some studies suggest piperidine (B6355638) amides can have greater inhibitory potential in certain assays compared to their isobutyl counterparts. mdpi.com

Exploring the Role of the Diene Linker: The length and degree of unsaturation of the carbon chain connecting the amide and the aromatic ring are known to affect potency. benthamopen.com Derivatives could be designed by:

Varying the chain length to optimize the distance between the key functional groups.

Altering the stereochemistry of the double bonds (e.g., synthesizing all-E, all-Z, or other combinations) to explore how geometry impacts target binding, as seen in the this compound/Piperchabamide E comparison. researchgate.net

Introducing other functional groups into the chain to create new interaction points.

Systematic Variation of the Aromatic Ring: The aromatic head group is a major point of diversity. Modifying the substitution pattern on this ring can fine-tune electronic and steric properties, potentially leading to improved target engagement. This is a common strategy in drug discovery to enhance potency and selectivity. nih.gov

By applying these principles, medicinal chemists can create a focused library of this compound analogues for biological screening, accelerating the discovery of new therapeutic agents.

Computational Predictions for Analogue Efficacy and Target Binding

Computational modeling has emerged as a important tool in drug discovery for predicting the potential efficacy and target interactions of novel compounds, including analogues of natural products like this compound. While specific, comprehensive computational studies on a series of this compound analogues are not extensively available in the public domain, research on the parent compound and its isomer, Scutifoliamide A, provides a foundational understanding of their binding potential.

In silico analyses, such as molecular docking and molecular dynamics (MD) simulations, have been employed to investigate the interactions of these compounds with various biological targets. For instance, this compound has been identified as a potential inhibitor of mitogen-activated protein kinase (MAPK) signaling pathway components in the pathogenic fungus Candida albicans. researchgate.net Computational studies have predicted its binding to HOG1 (High-Osmolarity Glycerol response protein 1) and CDC42 (Cell Division Control protein 42), which are considered putative drug targets. researchgate.net MD simulations have further suggested that the complex formed between this compound and HOG1 exhibits stability. researchgate.net

Similarly, computational modeling of Scutifoliamide A has been conducted to predict its binding affinity to various protein targets of the SARS-CoV-2 virus. researchgate.net These molecular docking studies have calculated the binding energies of Scutifoliamide A with several viral proteins, indicating its potential for interaction. researchgate.net

While these studies provide valuable insights into the potential bioactivity of the core Scutifoliamide structure, a dedicated computational investigation into a series of designed analogues of this compound would be necessary to elucidate detailed structure-activity relationships and to rationally design derivatives with enhanced efficacy and target specificity. Such studies would typically involve the systematic modification of the this compound scaffold and the subsequent prediction of how these changes affect binding affinity and interaction patterns with specific targets. The absence of such publicly available data for this compound analogues limits the construction of a detailed computational SAR table at this time.

Table of Predicted Binding Affinities for Scutifoliamide A against SARS-CoV-2 Targets

| Target Protein | Predicted Binding Energy (kcal/mol) |

| Replicase polyprotein 1ab | -6.9 |

| Replicase polyprotein 1a | -6.8 |

| Spike glycoprotein (B1211001) (open state) | -6.6 |

| Spike glycoprotein (post-fusion) | -6.4 |

| Non-structural protein 12 | -6.1 |

| Non-structural protein 8 | -6.0 |

| Non-structural protein 7 | -5.9 |

| Receptor binding domain of membrane protein | -5.9 |

| Non-structural protein 10 | -5.6 |

| Protein 7a | -5.6 |

| Non-structural protein 6 | -5.5 |

| Spike glycoprotein (closed state) | -5.4 |

| Protein 3a | -5.4 |

| Protein 9b | -4.4 |

| Small envelope protein | -0.8 |

| Membrane protein | -0.7 |

This table is based on molecular docking studies of Scutifoliamide A. researchgate.net

Future Research Directions and Translational Perspectives

Exploration of Uninvestigated Biological Activities

Initially identified for its fungistatic properties, the full spectrum of Scutifoliamide B's biological activities remains largely uncharted. phcogrev.comnih.gov Initial studies demonstrated its activity against the fungi Cladosporium cladosporioides and Cladosporium sphaerospermum. acs.orgacs.org This foundational knowledge provides a springboard for exploring a wider range of potential therapeutic applications.

Further research should systematically screen this compound against a diverse panel of microbial pathogens. Beyond its known antifungal capabilities, its efficacy against various strains of bacteria and other fungal species, including those with clinical relevance and drug resistance, warrants investigation.

Computational studies have begun to illuminate new possibilities. For instance, a 2021 study used molecular modeling and docking to predict the interaction of this compound with protein targets of SARS-CoV-2. nih.govnsf.gov.lk While preliminary, these in-silico findings suggest that the compound could be investigated for antiviral properties. Another computational study identified this compound as a potential inhibitor of mitogen-activated protein kinase-1 (HOG1) in Candida albicans, a key protein in the fungal stress response pathway. tandfonline.com This suggests a more specific mechanism for its antifungal action that could be exploited.

Table 1: Investigated and Potential Biological Activities of this compound

| Biological Activity | Organism/Target | Type of Study | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antifungal | Cladosporium cladosporioides, Cladosporium sphaerospermum | Bioautography | Inhibitory activity detected | acs.org, sci-hub.st, acs.org |

| Antifungal (Putative) | Candida albicans (HOG1 protein) | Computational | Potential inhibitor, stable complex formation in simulations | tandfonline.com |

| Antiviral (Putative) | SARS-CoV-2 (various protein targets) | Computational | Predicted binding potential to several viral proteins | nih.gov, nsf.gov.lk |

Advanced Synthetic Strategies for Accessing Complex this compound Analogues

The total synthesis of this compound has been successfully achieved, providing a crucial pathway for producing the molecule for research purposes without relying on natural extraction. researchgate.netnih.gov A stereodivergent strategy was developed that allowed for the creation of the specific 2E,4Z configured diene motif of this compound. researchgate.netnih.gov This synthetic route utilized a pyridinium (B92312) anionic ring-opening reaction to generate key intermediates. nih.gov

Future efforts should focus on leveraging and expanding upon this synthetic foundation to create a library of this compound analogues. By modifying different parts of the molecule, such as the isobutylamide group or the pentadienyl chain, researchers can explore the structure-activity relationships (SAR). This will be critical for identifying which parts of the molecule are essential for its biological effects and for potentially enhancing its potency or selectivity. The development of more efficient and scalable synthetic routes will also be important for producing larger quantities of this compound and its analogues for extensive biological testing.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound.

As previously mentioned, a computational study has already pointed towards HOG1, a mitogen-activated protein kinase in Candida albicans, as a potential target for this compound. tandfonline.com This was achieved through computational virtual screening and molecular dynamics simulations, which predicted a stable binding interaction. tandfonline.comresearchgate.net This provides a strong hypothesis that can be tested experimentally.

Future research could involve treating fungal or other cells with this compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This data can help to:

Confirm the direct molecular targets of this compound.

Identify the broader cellular pathways and networks that are affected by the compound.

Uncover potential off-target effects.

Elucidate mechanisms of resistance.

This holistic approach will move beyond simple phenotypic screening to provide a detailed mechanistic understanding of how this compound exerts its biological effects.

Sustainable Sourcing and Production Methodologies for Research Scale

This compound is a natural product originally isolated from Piper scutifolium. acs.org For research and potential future development, reliance on natural sources can be challenging due to variability in yield, environmental impact, and potential over-harvesting. utk.eduastrazeneca.com Therefore, establishing sustainable methods for its production is crucial.

Sustainable sourcing of raw materials involves integrating environmental, social, and economic considerations into procurement. utk.eduilluminem.com For a natural product like this compound, this would mean ensuring that the collection of P. scutifolium does not harm the local ecosystem or biodiversity. astrazeneca.comwikipedia.org

However, for research-scale quantities, chemical synthesis offers a more controlled and potentially more sustainable alternative. The reported total synthesis of this compound is a significant step in this direction. researchgate.netnih.gov Future research in this area should focus on green chemistry principles to refine the synthetic process. This could involve:

Using less hazardous solvents and reagents.

Reducing the number of synthetic steps.

Exploring the use of biocatalysis to create key intermediates.

By developing an efficient and environmentally conscious synthetic route, a reliable and sustainable supply of this compound can be secured for ongoing and future research endeavors.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing Scutifoliamide B’s structure and purity?

- Methodological Answer : this compound’s structural elucidation requires a combination of 1D/2D NMR (e.g., , , COSY, HSQC) to confirm its backbone and stereochemistry, alongside mass spectrometry (HRMS) for molecular formula validation. Purity is typically verified via HPLC or TLC, with thresholds ≥95% for biological assays. For NMR assignments, cross-reference shifts with literature data (e.g., discrepancies in -NMR shifts in CDCl3 at 50 MHz vs. 101 MHz ). Experimental protocols should follow journal guidelines for reproducibility, such as detailed solvent conditions and instrument calibration .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Prioritize in vitro assays aligned with this compound’s hypothesized bioactivity (e.g., cytotoxicity, enzyme inhibition). Use dose-response curves (IC50/EC50 values) and include positive/negative controls. For example, cytotoxicity assays against cancer cell lines (e.g., MCF-7, HepG2) require standardized protocols from repositories like ATCC. Document all parameters (e.g., incubation time, solvent controls) to enable cross-study comparisons .

Q. What steps ensure reproducibility in this compound synthesis?

- Methodological Answer : Provide explicit reaction conditions (temperature, solvent purity, catalyst loading) and purification steps (e.g., column chromatography gradients, crystallization solvents). Journals like Organic & Biomolecular Chemistry mandate detailed supplementary materials for synthetic procedures, including NMR spectra and chromatograms . For known intermediates, cite prior literature; for novel steps, validate yields and purity metrics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Discrepancies (e.g., transposed -NMR shifts in CDCl3 ) may arise from solvent effects, concentration differences, or instrument calibration. Replicate experiments under identical conditions and compare with raw data in supplementary materials (e.g., Electronic Supplementary Information (ESI) tables). Use statistical tools (e.g., mean shift deviations) to assess significance. Collaborative verification through multi-lab studies is recommended .

Q. What strategies validate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine target-based assays (e.g., protein binding affinity via SPR or ITC) with omics approaches (transcriptomics/proteomics) to identify downstream pathways. For example, RNA-seq can reveal gene expression changes post-treatment. Use CRISPR/Cas9 knockout models to confirm target specificity. Ensure experimental designs include sham controls and blinded analysis to reduce bias .

Q. How to address low yields in this compound biosynthesis or total synthesis?

- Methodological Answer : Optimize reaction kinetics (e.g., time-course studies) and explore alternative catalysts or protecting groups. For biosynthetic routes, heterologous expression in optimized host strains (e.g., S. cerevisiae) may improve titers. Use Design of Experiments (DoE) frameworks to systematically vary parameters (pH, temperature) and identify critical factors. Publish negative results to aid community troubleshooting .

Data Analysis and Reporting

Q. What frameworks are recommended for critically analyzing conflicting bioactivity data for this compound?

- Methodological Answer : Apply the PICO (Population, Intervention, Comparison, Outcome) framework to contextualize studies. For example, compare IC50 values across cell lines or assay types. Use meta-analysis tools (e.g., RevMan) to pool data, assessing heterogeneity via I<sup>2</sup> statistics. Transparently report limitations (e.g., solvent interference in cell viability assays) .

Q. How to structure a research paper on this compound to meet journal standards for reproducibility?

- Methodological Answer : Follow the Advanced Journal of Chemistry guidelines:

- Introduction : Link hypotheses to prior structural or bioactivity studies.

- Methods : Detail synthetic steps, characterization protocols, and statistical tests.

- Results/Discussion : Use tables to compare NMR shifts (e.g., Table S-2/S-3 ) and figures for bioactivity trends. Discuss anomalies (e.g., unexpected byproducts).

- Supplementary Materials : Include raw spectra, chromatograms, and computational data (e.g., docking simulations) .

Ethical and Methodological Considerations

Q. What ethical standards apply when publishing this compound research involving proprietary or collaborative data?

- Methodological Answer : Disclose all funding sources and adhere to copyright laws when reproducing spectra or synthetic routes. For collaborative data, define authorship roles (e.g., PI, co-investigators) per ICMJE criteria. Use repositories like Zenodo for public data sharing, ensuring compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.